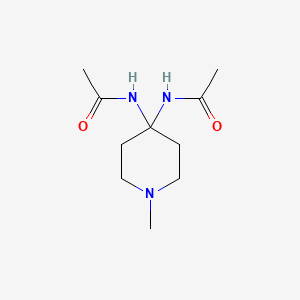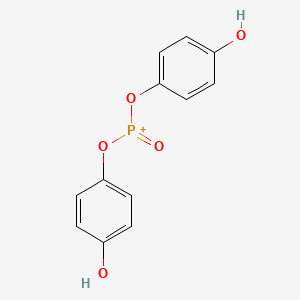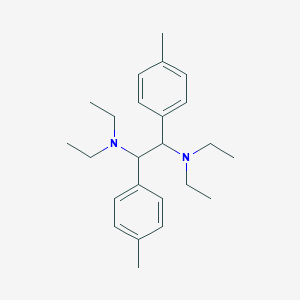![molecular formula C24H22O2 B14260236 (1,3-Phenylene)bis[(4-ethylphenyl)methanone] CAS No. 182683-80-3](/img/structure/B14260236.png)
(1,3-Phenylene)bis[(4-ethylphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] is an organic compound with the molecular formula C32H28O2 It is a derivative of benzophenone, where the phenyl groups are substituted with ethyl groups at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Phenylene)bis[(4-ethylphenyl)methanone] typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 1,3-dibromobenzene and 4-ethylbenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of (1,3-Phenylene)bis[(4-ethylphenyl)methanone] follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1,3-Phenylene)bis[(4-ethylphenyl)methanone] depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog without the ethyl substitutions.
(1,3-Phenylene)bis[(4-methylphenyl)methanone]: Similar structure with methyl groups instead of ethyl groups.
(1,3-Phenylene)bis[(4-chlorophenyl)methanone]: Contains chlorine substituents instead of ethyl groups.
Uniqueness
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. These substitutions can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
182683-80-3 |
|---|---|
Molecular Formula |
C24H22O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[3-(4-ethylbenzoyl)phenyl]-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C24H22O2/c1-3-17-8-12-19(13-9-17)23(25)21-6-5-7-22(16-21)24(26)20-14-10-18(4-2)11-15-20/h5-16H,3-4H2,1-2H3 |
InChI Key |
POYSEQXMLYBSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


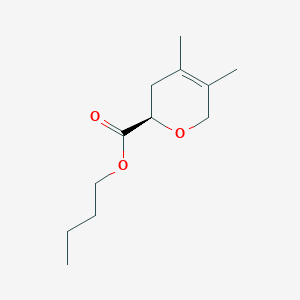
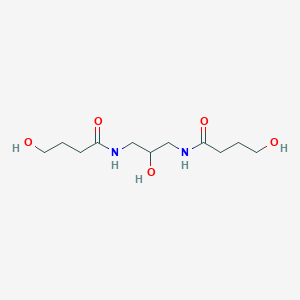
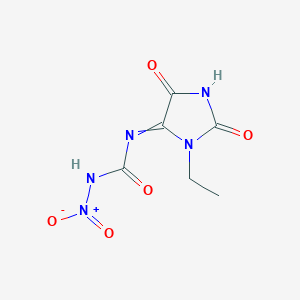
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
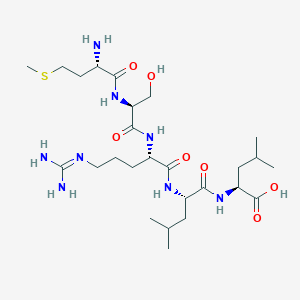
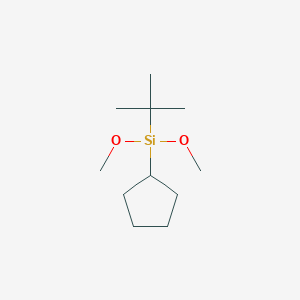
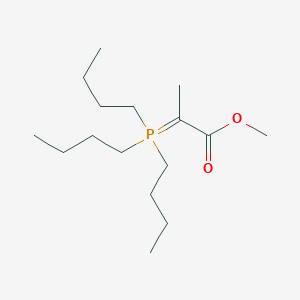
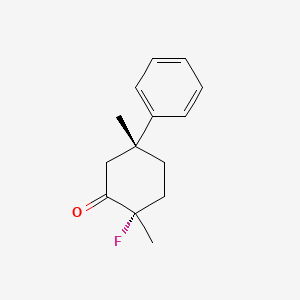
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
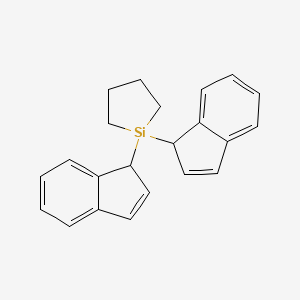
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
